![molecular formula C20H13F3O7 B2629063 {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid CAS No. 317342-92-0](/img/structure/B2629063.png)
{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid
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Description
The compound is a complex organic molecule that includes several functional groups. It contains a 1,4-benzodioxin ring, which is a type of heterocyclic compound . This ring is attached to a chromen-7-yl group, which is a type of oxygen-containing heterocycle . The molecule also contains a trifluoromethyl group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The benzodioxin ring, for example, might undergo electrophilic aromatic substitution reactions . The acetic acid group could participate in reactions involving carboxylic acids, such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetic acid group suggests that it might be somewhat acidic. The trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility in different solvents.Future Directions
properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O7/c21-20(22,23)19-17(10-1-4-13-15(7-10)28-6-5-27-13)18(26)12-3-2-11(8-14(12)30-19)29-9-16(24)25/h1-4,7-8H,5-6,9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHMUWJKVLKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(OC4=C(C3=O)C=CC(=C4)OCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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